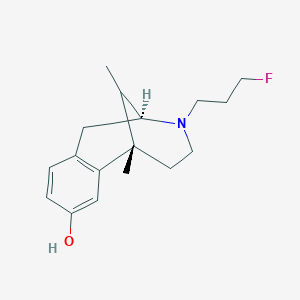
3-Fpnm
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluorophenmetrazine, also known as 3-Fpnm, is a phenylmorpholine-based stimulant and a fluorinated analogue of phenmetrazine. It has gained attention in recent years due to its stimulant effects and cognitive enhancements. This compound is known for its ability to act as a norepinephrine-dopamine releasing agent, making it a subject of interest in both scientific research and recreational use .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluorophenmetrazine typically involves the fluorination of phenmetrazine. One common method includes the reaction of phenmetrazine with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of 3-Fluorophenmetrazine may involve more scalable methods such as continuous flow chemistry, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques like chromatography and crystallization ensures high purity and consistency in the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-Fluorophenmetrazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the fluorine atom or the morpholine ring.
Substitution: Halogen substitution reactions can replace the fluorine atom with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions include various fluorinated and non-fluorinated analogues, as well as hydroxylated and dealkylated derivatives .
Aplicaciones Científicas De Investigación
3-Fluorophenmetrazine has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of stimulant drugs and their analogues.
Biology: Investigated for its effects on neurotransmitter release and uptake, particularly norepinephrine and dopamine.
Medicine: Explored for potential therapeutic uses in treating conditions like attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Industry: Utilized in the development of new psychoactive substances and as a standard in forensic toxicology
Mecanismo De Acción
3-Fluorophenmetrazine exerts its effects primarily by acting as a norepinephrine-dopamine releasing agent. It binds to and reverses the transporters for these neurotransmitters, leading to increased extracellular concentrations. This results in enhanced stimulation and cognitive effects. The compound shows negligible efficacy as a serotonin releaser, making its action more selective for catecholamines .
Comparación Con Compuestos Similares
Similar Compounds
Phenmetrazine: The parent compound, known for its stimulant effects.
2-Fluorophenmetrazine: A regioisomer with similar properties but different pharmacokinetics.
4-Fluorophenmetrazine: Another regioisomer with distinct effects and metabolic pathways
Uniqueness
3-Fluorophenmetrazine is unique due to its specific fluorination at the 3-position, which alters its pharmacological profile compared to other analogues. This modification results in a compound with potent norepinephrine-dopamine releasing properties and reduced serotonin activity, making it a valuable tool in research and potential therapeutic applications .
Propiedades
Número CAS |
99134-12-0 |
|---|---|
Fórmula molecular |
C17H24FNO |
Peso molecular |
277.38 g/mol |
Nombre IUPAC |
(1S,9S)-10-(3-fluoropropyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C17H24FNO/c1-12-16-10-13-4-5-14(20)11-15(13)17(12,2)6-9-19(16)8-3-7-18/h4-5,11-12,16,20H,3,6-10H2,1-2H3/t12?,16-,17-/m0/s1 |
Clave InChI |
DBYKZHOWVBRCTO-XZNKJRRYSA-N |
SMILES |
CC1C2CC3=C(C1(CCN2CCCF)C)C=C(C=C3)O |
SMILES isomérico |
CC1[C@@H]2CC3=C([C@]1(CCN2CCCF)C)C=C(C=C3)O |
SMILES canónico |
CC1C2CC3=C(C1(CCN2CCCF)C)C=C(C=C3)O |
Sinónimos |
3-FPNM N-(3-fluoropropyl)-N-normetazocine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















